エピテトラサイクリン

概要

説明

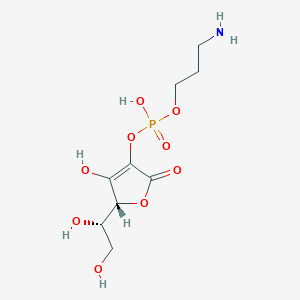

エピテトラサイクリンは、細菌のタンパク質合成を阻害する広域スペクトル抗生物質であるテトラサイクリンの誘導体です。 これは、ドキシサイクリンやミノサイクリンなどの他のよく知られた抗生物質を含むテトラサイクリンファミリーの一部です 。エピテトラサイクリンは、その抗菌特性で知られており、さまざまな医療および科学的な用途に使用されています。

科学的研究の応用

Epitetracycline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying chemical reactions and mechanisms.

Biology: Employed in research on bacterial resistance and protein synthesis inhibition.

Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.

Industry: Utilized in the development of new antibiotics and other pharmaceutical products

作用機序

エピテトラサイクリンは、細菌の30Sリボソームサブユニットに結合して、アミノアシルtRNAがリボソームのA部位に結合するのを防ぐことで、その効果を発揮します。 この翻訳阻害は、タンパク質合成の停止につながり、最終的に細菌を殺します 。 結合は可逆的であるため、さまざまな用途で制御された使用が可能です .

生化学分析

Biochemical Properties

Epitetracycline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction disrupts the elongation phase of protein synthesis, leading to the inhibition of bacterial growth. Epitetracycline also interacts with metal ions such as calcium, magnesium, and iron, forming complexes that influence its antimicrobial activity .

Cellular Effects

Epitetracycline exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, epitetracycline can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in altered cellular metabolism and reduced ATP production. Additionally, epitetracycline has been shown to influence cell signaling pathways and gene expression, potentially leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of epitetracycline involves its binding to the 30S ribosomal subunit, where it interferes with the binding of aminoacyl-tRNA to the ribosome . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. Epitetracycline also inhibits the activity of certain enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects . Additionally, epitetracycline can induce changes in gene expression by affecting transcriptional regulators and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epitetracycline can change over time due to its stability and degradation. Epitetracycline is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or acidic conditions . Over time, the degradation products of epitetracycline may exhibit reduced antimicrobial activity or different biological effects. Long-term studies have shown that continuous exposure to epitetracycline can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

The effects of epitetracycline vary with different dosages in animal models. At therapeutic doses, epitetracycline effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, epitetracycline can cause toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where low doses may not be sufficient to achieve the desired antimicrobial effect, while excessively high doses can lead to severe toxicity . Careful dosage optimization is essential to balance efficacy and safety.

Metabolic Pathways

Epitetracycline is involved in several metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of epitetracycline are excreted through the kidneys and bile. Epitetracycline can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels . These effects can influence the overall metabolic state of the organism.

Transport and Distribution

Epitetracycline is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and active transport . Epitetracycline interacts with transporters and binding proteins, such as the multidrug resistance protein (MDR) family, which can affect its intracellular localization and accumulation . The distribution of epitetracycline within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of epitetracycline is critical for its activity and function. Epitetracycline primarily localizes to the cytoplasm, where it binds to ribosomes and inhibits protein synthesis . It can also accumulate in mitochondria, affecting mitochondrial protein synthesis and function . The localization of epitetracycline is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of epitetracycline is essential for elucidating its mechanism of action and potential side effects.

準備方法

合成経路および反応条件

エピテトラサイクリンは、一連の化学反応によってテトラサイクリンから合成できます。一般的な方法の1つは、テトラサイクリン尿素二重塩結晶化母液をpH1.0〜3.0に酸性化し、続いて25〜40°Cで撹拌することです。 次に、ろ液を冷却し、アンモニア水を導入してpHを4.0〜6.0に制御し、結晶化を誘導します .

工業生産方法

エピテトラサイクリンの工業生産は、同様のステップを大規模に行いますが、同様のステップを大規模に行います。 このプロセスには、酸性化、ろ過、冷却、結晶化が含まれ、最終製品がさまざまな用途に使用するための品質基準を満たしていることを保証します .

化学反応の分析

反応の種類

エピテトラサイクリンは、次のようないくつかの種類の化学反応を起こします。

酸化: エピテトラサイクリンは、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応は、エピテトラサイクリンの官能基を修飾して、その特性を変更することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用の酸や塩基が含まれます。 条件は、目的の反応と生成物によって異なります .

生成される主な生成物

科学研究への応用

エピテトラサイクリンは、次のような幅広い科学研究用途があります。

化学: 化学反応とメカニズムを研究するためのモデル化合物として使用されます。

生物学: 細菌耐性とタンパク質合成阻害に関する研究に使用されます。

医学: 細菌感染症やその他の病状の治療における潜在的な使用について調査されています。

類似化合物との比較

類似化合物

エピテトラサイクリンは、次のような他のテトラサイクリンと類似しています。

- テトラサイクリン

- ドキシサイクリン

- ミノサイクリン

- オキシテトラサイクリン

- クロルテトラサイクリン

独自性

エピテトラサイクリンは、その特定の化学構造と特性により、特殊な用途に使用することができます。 さまざまな化学反応を起こし、さまざまな誘導体を形成する能力は、科学研究と産業用途において貴重な化合物となっています .

特性

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXMGUDVXFXRIG-PMXORCKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873795 | |

| Record name | Epitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-85-6 | |

| Record name | Epitetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12GU0X3KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)

![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)

![Carbonic acid bis[3-[methyldiethoxysilyl]propyl] ester](/img/structure/B1505727.png)